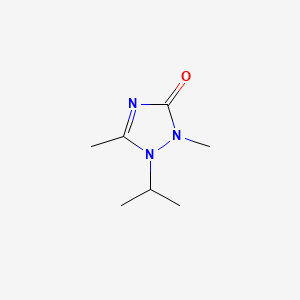
(3S)-Methylheptanonitrile-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-Methylheptanonitrile-d3, also known as (3S)-MHN-d3, is an isotopically labeled compound that is widely used in scientific research. It is a chiral compound that belongs to the family of nitriles. The compound is synthesized using a specific method that involves several steps, and it has a wide range of applications in various fields of research, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of (3S)-MHN-d3 is not well-understood, but it is believed to involve the binding of the compound to specific enzymes and proteins in the body. The compound is also believed to play a role in the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
(3S)-MHN-d3 has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to affect the activity of various enzymes and proteins, including cytochrome P450 enzymes and glutathione transferases. The compound has also been shown to affect the expression of various genes involved in drug metabolism and detoxification.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S)-MHN-d3 in lab experiments is that it is a stable and well-characterized compound that can be easily synthesized in large quantities. The compound is also relatively inexpensive compared to other isotopically labeled compounds. However, one of the main limitations of using (3S)-MHN-d3 is that it is a chiral compound, which means that it exists in two mirror-image forms. This can complicate the interpretation of experimental results and require additional analytical methods.
Zukünftige Richtungen
There are many future directions for research involving (3S)-MHN-d3. One area of research is the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of drug-drug interactions and the effects of drugs on the body. Additionally, (3S)-MHN-d3 can be used to study the metabolism and toxicity of environmental pollutants and other compounds in the body. Overall, (3S)-MHN-d3 is a valuable tool for scientific research and has many potential applications in various fields.
Synthesemethoden
The synthesis of (3S)-MHN-d3 involves several steps, including the reaction of 4-heptanone with sodium cyanide, followed by the reduction of the resulting nitrile with sodium borohydride. The final step involves the isotopic labeling of the compound using deuterium oxide. The synthesis method is well-established and has been used to produce (3S)-MHN-d3 in large quantities.
Wissenschaftliche Forschungsanwendungen
(3S)-MHN-d3 is widely used in scientific research as a tracer compound in various fields, including pharmacokinetics, drug metabolism, and toxicology. The compound is used to study the absorption, distribution, metabolism, and excretion of drugs and other compounds in the body. It is also used in the development of new drugs and in the evaluation of drug-drug interactions.
Eigenschaften
CAS-Nummer |
1329796-95-3 |
|---|---|
Produktname |
(3S)-Methylheptanonitrile-d3 |
Molekularformel |
C8H15N |
Molekulargewicht |
128.233 |
IUPAC-Name |
(3S)-3-(trideuteriomethyl)heptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |
InChI-Schlüssel |
FNVNYWLQBGDZSC-XYIHWPHSSA-N |
SMILES |
CCCCC(C)CC#N |
Synonyme |
(3S)-Methyl-heptanenitrile-d3; 1-Cyano-3-methyl-hetane-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![Benzenemethanamine, N-[[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]methylene]-alpha-methyl-, (alphaR)-](/img/structure/B587172.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)
